
1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea
Descripción general
Descripción
Glimepiride Impurity I is a 2-Isomeric impurity of the antidiabetic Glimepride.
Actividad Biológica
The compound 1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, also known as Glimepiride impurity, is a derivative of the antidiabetic medication Glimepiride. This compound has garnered interest due to its potential biological activities, particularly in the context of glucose regulation and possibly other therapeutic areas.
The molecular formula of the compound is , with a molecular weight of approximately 490.62 g/mol. The structure includes a pyrrole ring, sulfonamide group, and urea moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H34N4O5S |
Molecular Weight | 490.62 g/mol |
CAS Number | 684286-46-2 |
IUPAC Name | 4-Ethyl-3-methyl-N-[2-[4-[...]-5-oxo-2H-pyrrole-1-carboxamide |
Antidiabetic Effects
Glimepiride is primarily used to manage type 2 diabetes by enhancing insulin secretion from pancreatic beta cells. The impurity's structural similarity suggests it may retain some biological activity related to glucose metabolism.
- Mechanism of Action : The compound likely functions through the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, leading to depolarization and increased insulin release.
- In Vitro Studies : Preliminary studies have shown that related compounds exhibit significant insulinotropic effects in isolated pancreatic islets. For instance, compounds structurally similar to Glimepiride have demonstrated IC50 values in the low micromolar range against glucose-induced insulin secretion .
Cytotoxicity and Antiproliferative Activity
Recent studies have explored the cytotoxic effects of sulfonamide derivatives on various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma).
- Results : The compound exhibited notable antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin in some assays .
Enzyme Inhibition
The biological activity may also extend to enzyme inhibition:
- Tyrosine Kinase Inhibition : Related compounds have been shown to inhibit tyrosine kinase activity associated with vascular endothelial growth factor receptor (VEGF-R), which plays a crucial role in tumor angiogenesis .
- Mechanistic Insights : Molecular dynamics simulations suggest that hydrophobic interactions are critical for binding affinity to target proteins, indicating potential pathways for therapeutic development .
Case Study 1: Insulin Secretion Enhancement
A study involving diabetic rat models demonstrated that administration of Glimepiride and its impurities resulted in improved glycemic control compared to untreated controls. Blood glucose levels were significantly reduced within hours post-administration, supporting the hypothesis that these compounds enhance insulin secretion effectively.
Case Study 2: Anticancer Potential
In vitro assays conducted on A431 cells showed that treatment with the compound led to a decrease in cell viability by over 70% at concentrations above 10 µM after 48 hours of exposure. This suggests a promising avenue for further investigation into its use as an adjunct therapy in cancer treatment.
Propiedades
IUPAC Name |
4-ethyl-3-methyl-N-[2-[2-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-20-17(3)15-28(22(20)29)24(31)25-14-13-18-7-5-6-8-21(18)34(32,33)27-23(30)26-19-11-9-16(2)10-12-19/h5-8,16,19H,4,9-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYXSAHBVNLEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878480-70-7 | |
Record name | 1-((2-(2-(((3-Ethyl-4-methyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878480707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2-(2-(((3-ETHYL-4-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL)CARBONYL)AMINO)ETHYL)PHENYL)SULFONYL)-3-(TRANS-4-METHYLCYCLOHEXYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX7P5QEJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.